![molecular formula C7H12N2O B1614365 [(3-Ethylisoxazol-5-yl)methyl]methylamine CAS No. 942519-63-3](/img/structure/B1614365.png)
[(3-Ethylisoxazol-5-yl)methyl]methylamine
Overview
Description
“[(3-Ethylisoxazol-5-yl)methyl]methylamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “[(3-Ethylisoxazol-5-yl)methyl]methylamine” is represented by the formula C7H12N2O . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.Scientific Research Applications
. Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially as a reagent or a building block for more complex molecules used in identifying and analyzing protein functions.
Pharmacology
In pharmacology, this compound could be used for the synthesis of pharmaceuticals, especially those targeting the central nervous system due to the presence of the isoxazole ring, which is known for its psychoactive properties. Its application in drug design and development is significant, as it may contribute to the creation of new therapeutic agents .
Material Science
The role of [(3-Ethylisoxazol-5-yl)methyl]methylamine in material science could involve the development of new polymeric materials. Its molecular structure suggests potential in forming polymers with unique properties, such as enhanced durability or thermal stability .
Chemical Synthesis
This compound is valuable in chemical synthesis as a precursor or intermediate. Its reactive methylamine group can be involved in various synthetic pathways, leading to the production of diverse organic compounds. It’s particularly useful in constructing molecules with the isoxazole moiety, which is prevalent in many biologically active compounds .
Biochemistry
In biochemistry, [(3-Ethylisoxazol-5-yl)methyl]methylamine may serve as a substrate or inhibitor in enzymatic reactions. Its structure could allow it to bind to active sites of enzymes, influencing the rate of biochemical reactions. This makes it a useful tool for studying enzyme kinetics and mechanisms .
Analytical Chemistry
Analytical chemistry can benefit from this compound through its use as a standard or reference material in chromatography and mass spectrometry. It could aid in the calibration of instruments or serve as a comparison in the quantitative analysis of complex mixtures .
Environmental Science
The applications of [(3-Ethylisoxazol-5-yl)methyl]methylamine in environmental science might include its use as a tracer or marker in environmental sampling. Its unique chemical signature allows for its detection and quantification in various environmental matrices, aiding in the study of pollution and contamination processes .
Mechanism of Action
properties
IUPAC Name |
1-(3-ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-7(5-8-2)10-9-6/h4,8H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOUUNNDKQJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649335 | |
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethylisoxazol-5-yl)methyl]methylamine | |
CAS RN |
942519-63-3 | |
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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